2-Chloro-5-methoxypyridine-3-sulfonamide
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Overview
Description
2-Chloro-5-methoxypyridine-3-sulfonamide is a chemical compound with the molecular formula C6H7ClN2O3S It is characterized by the presence of a chloro group, a methoxy group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxypyridine-3-sulfonamide typically involves the chlorination of 5-methoxypyridine-3-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the 2-position of the pyridine ring. Common reagents used in this synthesis include thionyl chloride and methanol, with the reaction being conducted at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, with continuous monitoring of temperature, pressure, and reagent concentrations. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methoxypyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used, with reactions typically conducted in polar solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used, usually in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include aldehydes, acids, and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
2-Chloro-5-methoxypyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, while the sulfonamide group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-Chloro-5-methoxypyridine: Lacks the sulfonamide group, making it less versatile in certain applications.
5-Methoxypyridine-3-sulfonamide: Lacks the chloro group, which may affect its reactivity and binding properties.
2-Chloro-3-sulfonamidepyridine: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
Uniqueness: 2-Chloro-5-methoxypyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and binding characteristics. This makes it a valuable compound for research and industrial applications, offering a balance of chemical stability and versatility.
Properties
IUPAC Name |
2-chloro-5-methoxypyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c1-12-4-2-5(13(8,10)11)6(7)9-3-4/h2-3H,1H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKCMPVSOBUELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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